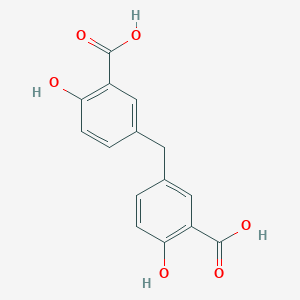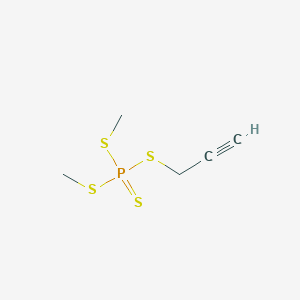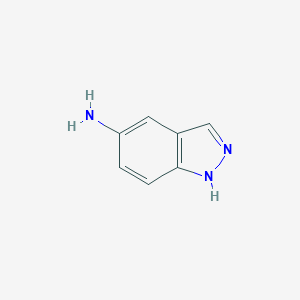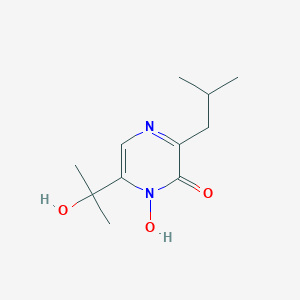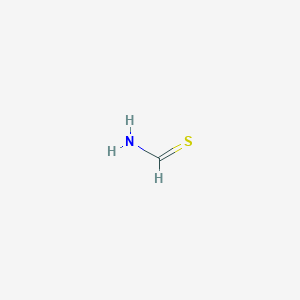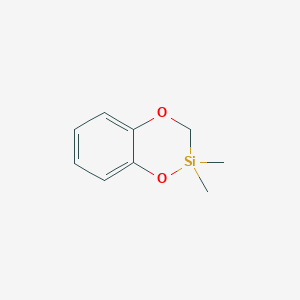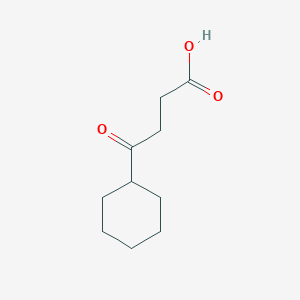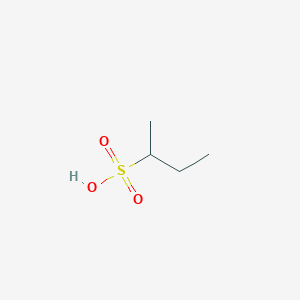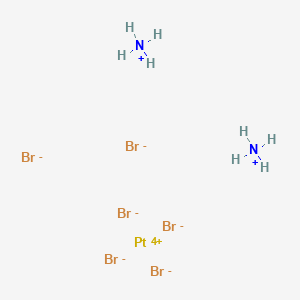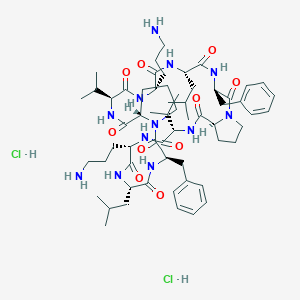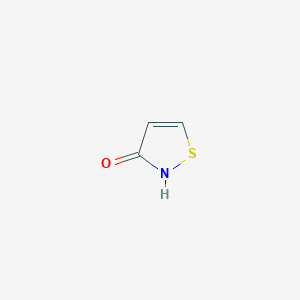
(p-Hydroxyphenyl)dimethylsulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Hydroxyphenyl)dimethylsulfonium chloride, also known as S-2367, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonium salt that has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride is not fully understood, but it is believed to involve the compound's antioxidant and anti-inflammatory properties. (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its beneficial effects in various experimental models.
Effets Biochimiques Et Physiologiques
(p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a number of biochemical and physiological effects in various experimental models. Some of the most notable effects of this compound include:
1. Reduction of oxidative stress
2. Inhibition of inflammation
3. Protection against cellular damage
4. Modulation of cellular signaling pathways
5. Regulation of gene expression
Avantages Et Limitations Des Expériences En Laboratoire
(p-Hydroxyphenyl)dimethylsulfonium chloride has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and has well-established synthesis methods. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a wide range of beneficial effects, making it a versatile tool for researchers in various fields.
However, there are also some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride may have different effects in different experimental models, which may complicate data interpretation.
Orientations Futures
There are several future directions for research involving (p-Hydroxyphenyl)dimethylsulfonium chloride. Some potential areas of investigation include:
1. Further studies of the mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride, including its effects on cellular signaling pathways and gene expression.
2. Studies of the potential therapeutic applications of (p-Hydroxyphenyl)dimethylsulfonium chloride in various disease models.
3. Development of new synthesis methods for (p-Hydroxyphenyl)dimethylsulfonium chloride that are more efficient and cost-effective.
4. Investigation of the potential use of (p-Hydroxyphenyl)dimethylsulfonium chloride as a tool for studying oxidative stress and inflammation in various experimental models.
In conclusion, (p-Hydroxyphenyl)dimethylsulfonium chloride is a promising compound for scientific research due to its antioxidant and anti-inflammatory properties. This compound has been shown to have a wide range of beneficial effects in various experimental models, making it a versatile tool for researchers in various fields. While there are still some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments, there are also many exciting future directions for research involving this compound.
Méthodes De Synthèse
(p-Hydroxyphenyl)dimethylsulfonium chloride can be synthesized through a multistep process involving the reaction of p-hydroxybenzaldehyde with dimethylsulfide and then with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well established in the literature and has been used to produce high-quality (p-Hydroxyphenyl)dimethylsulfonium chloride for scientific research purposes.
Applications De Recherche Scientifique
(p-Hydroxyphenyl)dimethylsulfonium chloride has been widely used in scientific research for its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology. Some of the most common scientific research applications of (p-Hydroxyphenyl)dimethylsulfonium chloride include:
1. In vitro studies of oxidative stress and inflammation
2. In vivo studies of oxidative stress and inflammation
3. Studies of the role of (p-Hydroxyphenyl)dimethylsulfonium chloride in cellular signaling pathways
4. Studies of the effect of (p-Hydroxyphenyl)dimethylsulfonium chloride on gene expression
Propriétés
Numéro CAS |
1005-35-2 |
|---|---|
Nom du produit |
(p-Hydroxyphenyl)dimethylsulfonium chloride |
Formule moléculaire |
C8H11ClOS |
Poids moléculaire |
190.69 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H10OS.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,1-2H3;1H |
Clé InChI |
UXWDJTXZHNODLR-UHFFFAOYSA-N |
SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
SMILES canonique |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
Autres numéros CAS |
1005-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



